2-(Di-Boc-amino)-3-chloro-pyridine
Overview
Description
2-(Di-Boc-amino)-3-chloro-pyridine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a di-tert-butoxycarbonyl (Boc) protected amino group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Mechanism of Action
Target of Action
Boc-protected amino groups are typically used in peptide synthesis . The Boc group serves as a protective group for amines during peptide synthesis, preventing unwanted side reactions.
Mode of Action
The Boc group is added to the amine under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids.
Result of Action
The Boc group can be removed under acidic conditions, yielding the free amine . This allows for further reactions to take place, such as the coupling of amino acids during peptide synthesis.
Action Environment
The stability of the Boc group is influenced by the pH of the environment. It is stable under basic conditions but can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine typically involves the protection of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
Starting Material: 3-chloro-2-aminopyridine.
Reagent: Di-tert-butyl dicarbonate (Boc2O).
Base: Sodium bicarbonate or other suitable bases.
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF) or acetonitrile.
Industrial Production Methods
Industrial production of Boc-protected compounds, including this compound, often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Di-Boc-amino)-3-chloro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield 2-(Di-Boc-amino)-3-aminopyridine.
Deprotection Reactions: Removal of the Boc group yields 2-amino-3-chloropyridine.
Scientific Research Applications
2-(Di-Boc-amino)-3-chloro-pyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Di-Boc-amino)-3-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-(Di-Boc-amino)-3-iodopyridine: Similar structure but with an iodine atom instead of chlorine.
2-(Di-Boc-amino)-3-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(Di-Boc-amino)-3-chloro-pyridine is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-10(16)8-7-9-17-11/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSNIBSHYPWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC=N1)Cl)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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